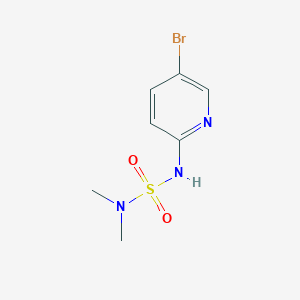![molecular formula C12H11N5O2 B10869193 2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B10869193.png)
2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzonitrile is a complex organic compound that features an imidazole ring, a nitro group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzonitrile typically involves multi-step organic reactions One common method starts with the nitration of benzonitrile to introduce the nitro groupThe final step involves the attachment of the ethylamino group to the imidazole ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzonitrile undergoes various chemical reactions including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-ethyl-4-methylimidazole: Similar imidazole structure but with different substituents.
2-phenylbenzimidazole: Contains a benzimidazole ring instead of an imidazole ring.
Diethyl 2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylene)malonate: Similar imidazole structure with different functional groups
Uniqueness
2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and benzonitrile groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H11N5O2 |
|---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
2-[2-(1H-imidazol-5-yl)ethylamino]-5-nitrobenzonitrile |
InChI |
InChI=1S/C12H11N5O2/c13-6-9-5-11(17(18)19)1-2-12(9)15-4-3-10-7-14-8-16-10/h1-2,5,7-8,15H,3-4H2,(H,14,16) |
InChI Key |
KYUYYZBYQKEQPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)NCCC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[4-(2-methyl-1H-imidazol-1-YL)benzyl]propanamide](/img/structure/B10869110.png)
![2-methyl-N-({4-[(2-methylpentanoyl)amino]phenyl}sulfonyl)pentanamide](/img/structure/B10869120.png)
![N-{4,6-dimethyl-2-[(5-methylfuran-2-yl)(phenyl)methyl]furo[2,3-b]pyridin-3-yl}benzamide](/img/structure/B10869125.png)
![N-(2-furylmethyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10869131.png)

![N-{methyl[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}thiophene-2-carboxamide](/img/structure/B10869156.png)
![11-(4-chlorophenyl)-N-cyclohexyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10869159.png)

![1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10869167.png)
![1-benzyl-6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B10869172.png)

![5-(4-Fluorophenyl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B10869189.png)
![[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B10869191.png)
![2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl hexanoate](/img/structure/B10869192.png)
